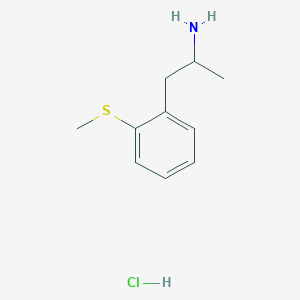
1-(2-(甲硫基)苯基)丙烷-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H15NS.ClH . It’s often used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a propan-2-amine group attached to a phenyl group, which has a methylthio substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.76 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Neuropharmacology
2-MTA hydrochloride is studied for its potential effects on the central nervous system. Researchers investigate its interaction with neurotransmitter systems, particularly its impact on serotonin, dopamine, and norepinephrine pathways. These studies aim to understand its potential as a psychoactive substance and its implications for treating neurological disorders .
Psychopharmacology
In psychopharmacology, 2-MTA hydrochloride is explored for its psychoactive properties. Studies focus on its effects on mood, cognition, and behavior. This research helps in understanding the compound’s potential therapeutic applications for mental health conditions such as depression, anxiety, and PTSD .
Toxicology
Toxicological studies of 2-MTA hydrochloride assess its safety profile, including its acute and chronic toxicity. Researchers examine its effects on various organ systems, potential for abuse, and long-term health implications. These studies are crucial for determining safe dosage levels and identifying any adverse effects .
Analytical Chemistry
Analytical chemists develop methods to detect and quantify 2-MTA hydrochloride in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to study its pharmacokinetics and metabolism. This research is essential for forensic and clinical applications .
Medicinal Chemistry
In medicinal chemistry, 2-MTA hydrochloride is investigated for its potential therapeutic applications. Researchers synthesize analogs and derivatives to enhance its efficacy and reduce side effects. This field aims to develop new drugs based on the structure of 2-MTA hydrochloride for various medical conditions .
Behavioral Science
Behavioral scientists study the effects of 2-MTA hydrochloride on animal models to understand its impact on behavior and cognition. These studies provide insights into its potential therapeutic uses and risks, contributing to the development of guidelines for its safe use in humans .
Pharmacokinetics
Pharmacokinetic studies of 2-MTA hydrochloride involve understanding its absorption, distribution, metabolism, and excretion (ADME) in the body. This research helps in determining the optimal dosing regimens and understanding the compound’s bioavailability and half-life .
Clinical Research
Clinical research involving 2-MTA hydrochloride focuses on its potential therapeutic applications in humans. Clinical trials are conducted to evaluate its efficacy and safety in treating specific medical conditions. This research is critical for translating preclinical findings into clinical practice .
These diverse applications highlight the importance of 2-MTA hydrochloride in various fields of scientific research, contributing to our understanding of its potential benefits and risks.
If you have any specific questions or need further details on any of these applications, feel free to ask!
属性
IUPAC Name |
1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURJNZCSQOTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |
CAS RN |
92286-71-0 |
Source


|
| Record name | 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092286710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2K2EN9YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)
![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
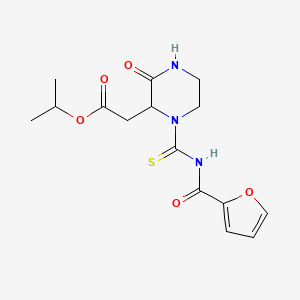

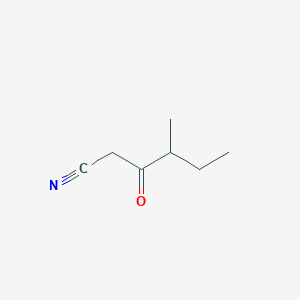
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
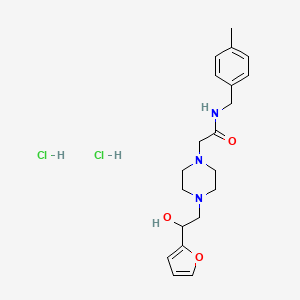
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
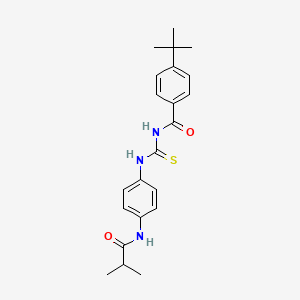
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)